Tert-butyl 3-(methylamino)azetidine-1-carboxylate

Medicinal Chemistry Organic Synthesis Building Block Procurement

Tert-butyl 3-(methylamino)azetidine-1-carboxylate (CAS 454703-20-9), also known as 1-Boc-3-methylaminoazetidine, is an N-Boc protected azetidine building block with a molecular weight of 186.25 g/mol and the formula C9H18N2O2. The compound features a strained four-membered azetidine ring for conformational control and a methylamino group (-NHCH3) at the 3-position, providing a single hydrogen bond donor and three hydrogen bond acceptors.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
CAS No. 454703-20-9
Cat. No. B153223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(methylamino)azetidine-1-carboxylate
CAS454703-20-9
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)NC
InChIInChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-7(6-11)10-4/h7,10H,5-6H2,1-4H3
InChIKeyCHRBSEYIEDTNSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(methylamino)azetidine-1-carboxylate (CAS 454703-20-9): Core Properties and Procurement Baseline for N-Boc Azetidine Building Blocks


Tert-butyl 3-(methylamino)azetidine-1-carboxylate (CAS 454703-20-9), also known as 1-Boc-3-methylaminoazetidine, is an N-Boc protected azetidine building block with a molecular weight of 186.25 g/mol and the formula C9H18N2O2 [1]. The compound features a strained four-membered azetidine ring for conformational control and a methylamino group (-NHCH3) at the 3-position, providing a single hydrogen bond donor and three hydrogen bond acceptors . Its computed XLogP3-AA value of 0.5 balances hydrophilicity and lipophilicity, making it a versatile intermediate for medicinal chemistry [2].

Why Substituting Tert-butyl 3-(methylamino)azetidine-1-carboxylate (CAS 454703-20-9) with Generic Azetidine Analogs Compromises Project Outcomes


Generic substitution of N-Boc azetidine building blocks without comparative analysis of purity, physicochemical properties, and synthetic compatibility introduces significant risk. While the azetidine core is common, variations in the N-substituent and protecting group dramatically alter hydrogen bonding capacity (H-bond donor count), lipophilicity (XLogP), and synthetic accessibility. For example, replacing the Boc group with a benzyloxycarbonyl (Cbz) group increases molecular weight by over 34 g/mol and changes the deprotection strategy from acid-labile to hydrogenolytic . Altering the methylamino group to a primary amino or dimethylamino changes the compound's protonation state and reactivity [1]. Therefore, informed selection requires a rigorous, quantitative comparison of specific analogs, as detailed in Section 3 .

Tert-butyl 3-(methylamino)azetidine-1-carboxylate (CAS 454703-20-9): Comparative Quantitative Evidence for Informed Procurement


Comparative Purity and Availability: Tert-butyl 3-(methylamino)azetidine-1-carboxylate vs. Primary Amino and Cbz-Protected Analogs

The target compound is commercially available with a certified purity of ≥99% (GC), which is superior to the typical 95-97% purity offered for the structurally related tert-butyl 3-aminoazetidine-1-carboxylate (CAS 193269-78-2) and the Cbz-protected analog benzyl 3-(methylamino)azetidine-1-carboxylate (CAS 1630907-35-5) . This higher purity reduces the need for additional purification steps and ensures greater batch-to-batch consistency for sensitive applications .

Medicinal Chemistry Organic Synthesis Building Block Procurement

Lipophilicity and Hydrogen Bonding Profile: Tert-butyl 3-(methylamino)azetidine-1-carboxylate vs. Dimethylamino and Ethylamino Analogs

The target compound exhibits a computed XLogP3-AA value of 0.5, which is significantly lower (more hydrophilic) than the XLogP3-AA of 1.0 for tert-butyl 3-(dimethylamino)azetidine-1-carboxylate (CAS 792970-55-9) [1]. Furthermore, the target compound has exactly 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA), whereas the dimethylamino analog has 0 HBD and 3 HBA, and the ethylamino analog (CAS 454703-23-2) has 1 HBD and 3 HBA but with increased lipophilicity [2]. This specific balance of properties aligns with Lipinski's Rule of Five for oral drug candidates, potentially improving aqueous solubility and membrane permeability [3].

Drug Design ADME Medicinal Chemistry

Synthetic Versatility and Stability: Tert-butyl 3-(methylamino)azetidine-1-carboxylate vs. Hydrochloride Salt Form

The target compound is commercially available as a free base, whereas the hydrochloride salt (CAS 1159824-44-8) is also an option . The free base form offers direct compatibility with a wider range of organic reactions without the need for a preliminary neutralization step, which can be critical in multi-step syntheses . While the hydrochloride salt may offer improved aqueous solubility and long-term stability, the free base is preferred for reactions sensitive to acidic or protic conditions . The target compound's free base form is noted to be air-sensitive, requiring storage under inert gas at 0-8°C, which is comparable to the handling requirements of the salt .

Organic Synthesis Process Chemistry Building Block Stability

Optimal Research and Industrial Applications for Tert-butyl 3-(methylamino)azetidine-1-carboxylate (CAS 454703-20-9) Based on Quantitative Evidence


Medicinal Chemistry: GPCR-Targeted Drug Discovery and Constrained Peptide Mimetics

The compound's balanced lipophilicity (XLogP3-AA 0.5) and single hydrogen bond donor (HBD) make it an ideal scaffold for exploring structure-activity relationships (SAR) in GPCR-targeted drug discovery . Its conformationally restricted azetidine ring enhances binding affinity through entropic effects, a key advantage over more flexible linear analogs . The high commercial purity (≥99% GC) ensures that the observed biological activity is attributable to the target molecule, not impurities, a critical factor in hit-to-lead optimization .

Organic Synthesis: Versatile Intermediate for Complex Heterocyclic Frameworks

As a free base, the compound can be directly employed in a variety of transformations, including reductive aminations, alkylations, and peptide couplings, without the need for a preliminary neutralization step . Its Boc protecting group is orthogonal to common Cbz and Fmoc protecting group strategies, allowing for selective deprotection under mild acidic conditions . This simplifies multi-step syntheses of complex molecules, particularly in the preparation of kinase inhibitors and epigenetic modulators .

Process Chemistry and Scale-Up: High-Purity Building Block for Robust Manufacturing

The availability of the target compound in ≥99% purity (GC) is a critical differentiator for process chemistry, as it minimizes the risk of unexpected side reactions and simplifies downstream purification during scale-up . The well-defined storage and handling protocols (0-8°C under inert gas) provide a reliable framework for maintaining material quality in a manufacturing environment . This contrasts with lower-purity alternatives that may require additional, and costly, purification steps .

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